4-(Pyrrolidin-3-yloxy)-pyridine
Overview
Description
Mechanism of Action
Target of Action
The primary target of 4-(Pyrrolidin-3-yloxy)-pyridine is the Serine/threonine-protein kinase pim-2 (PIM2) . PIM2 is a proto-oncogene with serine/threonine kinase activity involved in cell survival and cell proliferation .
Mode of Action
This compound interacts with PIM2 and exerts its oncogenic activity through several mechanisms :
- It regulates MYC transcriptional activity . Phosphorylation of MYC leads to an increase of MYC protein stability and thereby an increase in transcriptional activity .
- It regulates cell cycle progression .
- It regulates cap-dependent protein translation in a mammalian target of rapamycin complex 1 (mTORC1)-independent manner and in parallel to the PI3K-Akt pathway .
- It mediates survival signaling through phosphorylation of BAD, which induces the release of the anti-apoptotic protein Bcl-X (L)/BCL2L1 .
Biochemical Pathways
The compound affects several biochemical pathways :
- It promotes cell survival in response to a variety of proliferative signals via positive regulation of the I-kappa-B kinase/NF-kappa-B cascade .
- It promotes growth factor-independent proliferation by phosphorylation of cell cycle factors such as CDKN1A and CDKN1B .
- It is involved in the positive regulation of chondrocyte survival and autophagy in the epiphyseal growth plate .
Pharmacokinetics
Similar compounds have been found to be potent and orally bioavailable inhibitors of pkb . They undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
The result of the action of this compound is the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .
Properties
IUPAC Name |
4-pyrrolidin-3-yloxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-4-10-5-2-8(1)12-9-3-6-11-7-9/h1-2,4-5,9,11H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOMELDNUZKQDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592921 | |
Record name | 4-[(Pyrrolidin-3-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933716-88-2 | |
Record name | 4-[(Pyrrolidin-3-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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